REACTION_CXSMILES
|
[C:1]1([CH:7]([CH2:11][CH3:12])[C:8]([OH:10])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:13]1([O:19]C)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(OC(C(F)(F)F)=O)(C(F)(F)F)=O.[OH-].[Na+].[Al+3].[Cl-].[Cl-].[Cl-]>CCOC(C)=O.O.C1(C)C=CC=CC=1>[OH:19][C:13]1[CH:18]=[CH:17][C:16]([C:8](=[O:10])[CH:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH2:11][CH3:12])=[CH:15][CH:14]=1 |f:3.4,5.6.7.8|
|
Name
|
|
Quantity
|
1300 mL
|
Type
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solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
164.2
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)O)CC
|
Name
|
|
Quantity
|
110.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
575 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
367.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)OC(=O)C(F)(F)F
|
Name
|
|
Quantity
|
1.8 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
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CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
until dissolved
|
Type
|
CUSTOM
|
Details
|
did not rise above 15° C
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated to 35° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to 20° C.
|
Type
|
TEMPERATURE
|
Details
|
with external cooling
|
Type
|
STIRRING
|
Details
|
vigorous stirring at a rate such that the reaction temperature
|
Type
|
CUSTOM
|
Details
|
did not rise above 35° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was removed
|
Type
|
WASH
|
Details
|
the upper organic layer was washed with H2O (900 mL)
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was removed
|
Type
|
CONCENTRATION
|
Details
|
the toluene layer concentrated to ˜1000 mL via atmospheric distillation
|
Type
|
STIRRING
|
Details
|
The solution was stirred at 70° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 15° C.
|
Type
|
TEMPERATURE
|
Details
|
with cooling such that the temperature
|
Type
|
CUSTOM
|
Details
|
did not exceed 40° C
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
TEMPERATURE
|
Details
|
cooling to 25° C.
|
Type
|
STIRRING
|
Details
|
stirred for 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The lower aqueous layer was removed
|
Type
|
WASH
|
Details
|
the organic layer washed with water (1000 mL)
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated under reduced pressure (˜60° C.) to ˜1000 mL
|
Type
|
TEMPERATURE
|
Details
|
The solution was then cooled to 50° C.
|
Type
|
ADDITION
|
Details
|
hexanes (660 mL) added
|
Type
|
TEMPERATURE
|
Details
|
while maintaining an internal temperature of >50° C
|
Type
|
TEMPERATURE
|
Details
|
The solution was then cooled slowly to 10° C. during which time crystallization
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for an additional 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered through a medium glass fritted funnel
|
Type
|
WASH
|
Details
|
the filter cake washed with cold hexanes (330 mL)
|
Type
|
CUSTOM
|
Details
|
The material was dried to constant weight in a vacuum oven at 40° C.
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C(C(CC)C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 183.1 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |